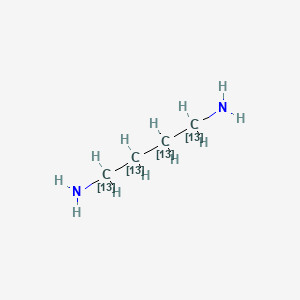
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride is a deuterated derivative of 2-Amino-1-(4-methylphenyl)ethanone Hydrochloride. This compound is often used in biochemical research, particularly in the study of metabolic pathways and enzyme reactions. The deuterium labeling helps in tracing the compound in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylacetophenone.
Deuteration: The methyl group is replaced with a deuterium atom using deuterated reagents.
Amination: The ketone group is converted to an amino group through reductive amination.
Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities.
Continuous Flow Reactors: To ensure efficient and consistent production.
Purification: Using crystallization and recrystallization techniques to obtain high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used.
Major Products
Oxidation: Produces 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Produces 4-methylphenylethanol or 4-methylphenylethylamine.
Substitution: Produces various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways by tracing the deuterium-labeled compound.
Medicine: Used in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Employed in the synthesis of deuterated compounds for various applications.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride involves its interaction with enzymes and metabolic pathways. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into enzyme activity and metabolic flux.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(4-methylphenyl)ethanone Hydrochloride: The non-deuterated version of the compound.
2-Amino-1-(4-methylphenyl)ethanol: A reduced form of the compound.
4-Methylbenzylamine: A related compound with a similar structure.
Uniqueness
The uniqueness of 2-Amino-1-(4-methylphenyl)ethanone-d3 Hydrochloride lies in its deuterium labeling, which makes it particularly useful for tracing and studying biochemical pathways. This property is not present in its non-deuterated counterparts, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
2-amino-1-[4-(trideuteriomethyl)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5H,6,10H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWOUORJQZGRRF-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












